molecular formula C12H11BrN2OS2 B2895654 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954071-76-2

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2895654
CAS No.: 954071-76-2
M. Wt: 343.26
InChI Key: UWOOMZKOHOWOAD-UHFFFAOYSA-N
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Description

“2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antimicrobial Activity

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential antimicrobial activities. Research indicates that these compounds show promising antibacterial effects against a range of bacterial strains. For instance, Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating antibacterial activity primarily against Gram-positive bacteria, with some compounds showing activity comparable to commonly used antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018).

Anticancer Applications

Compounds containing the this compound structure have been explored for their anticancer properties. For example, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, revealing that modifications at specific positions on the benzothiazole scaffold could significantly influence antitumor properties. These compounds were tested against various cancer cell lines, showing potential as anticancer agents (Osmaniye et al., 2018).

Enzyme Inhibition

Research also extends to the enzyme inhibition capabilities of this compound derivatives. For instance, Abbasi et al. (2018) synthesized N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides, which were evaluated for their enzyme inhibition activity against targets like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their significance in drug discovery (Abbasi et al., 2018).

Future Directions

The future directions for “2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide” could involve further exploration of its biological activities and potential applications in medicine. This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOMZKOHOWOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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